![molecular formula C8H16Cl2N4 B1447563 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 1461715-41-2](/img/structure/B1447563.png)

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Overview

Description

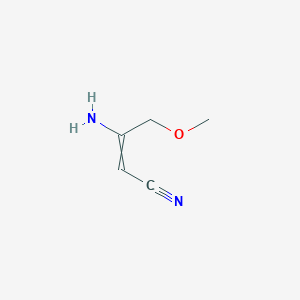

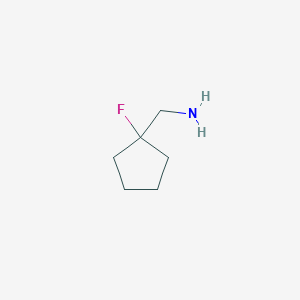

The compound “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride” belongs to the class of organic compounds known as triazolopyridines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring fused to a pyridine ring, with an ethan-1-amine group attached at the 2-position of the triazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group and the aromatic rings. The amine could undergo reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the amine group could impact properties such as polarity, solubility, and stability .Scientific Research Applications

Applications in Organic Synthesis and Material Science

1,2,4-triazole derivatives have been extensively explored for their utility in the fine organic synthesis industry, serving as raw materials for producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 1,2,4-triazole derivatives have been patented for their diverse biological activities, suggesting the potential of such compounds in the development of new therapeutic agents. The triazoles family is known for its anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This has led to significant interest in developing novel triazoles with therapeutic applications, including treatments for neglected diseases and combating drug-resistant bacteria (Ferreira, da Rocha, da Silva, Ferreira, Boechat, & Magalhães, 2013).

Contributions to Antimicrobial and Antifungal Research

Specific 1,2,4-triazole derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus, including strains resistant to traditional antibiotics. This suggests their potential role in addressing the challenge of antibiotic resistance, offering a pathway to novel anti-infective treatments (Li & Zhang, 2021).

Central Nervous System (CNS) Drug Development

Research into functional chemical groups indicates that heterocycles with heteroatoms such as nitrogen, found in 1,2,4-triazoles, could serve as lead molecules for synthesizing compounds with CNS activity. This underscores the potential of 1,2,4-triazole derivatives in developing treatments for CNS disorders, leveraging their capacity to interact with various biological targets through hydrogen bonding and dipole-dipole interactions (Saganuwan, 2017).

Eco-Friendly Chemical Syntheses

Advancements in the eco-friendly synthesis of triazoles highlight the potential of 1,2,4-triazole derivatives in sustainable chemistry practices. The use of eco-friendly catalysts and methodologies for synthesizing triazoles aligns with current priorities in green chemistry, energy saving, and sustainability, making these compounds relevant for environmentally conscious chemical syntheses (de Souza, Da Costa, Facchinetti, Gomes, & Pacheco, 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for anti-cancer therapies .

Mode of Action

This compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in cellular growth and survival, particularly in cancer cells .

Biochemical Pathways

The compound’s interaction with c-Met kinase affects several biochemical pathways. By inhibiting c-Met kinase, the compound disrupts the signaling pathways that promote cell growth and survival . This disruption can lead to the death of cancer cells and a reduction in tumor size .

Pharmacokinetics

The compound’s ability to inhibit c-met kinase at the nanomolar level suggests that it has good bioavailability .

Result of Action

The result of the compound’s action is a reduction in the growth and survival of cancer cells. In studies, the compound exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Properties

IUPAC Name |

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;;/h1-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEHGBYZYDXLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2CCN)C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461715-41-2 | |

| Record name | 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)

![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)

![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)

![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)

![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)

![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)